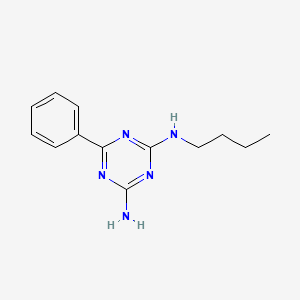

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” is a biochemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 .

Molecular Structure Analysis

The molecular structure of “N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” can be analyzed using various methods. For instance, single-crystal X-ray diffraction and density functional theory (DFT) were used to analyze the structure of related compounds .Scientific Research Applications

Antimicrobial Activity

1,3,5-Triazine derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi. “N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” could potentially be investigated for its efficacy against organisms such as E. coli, S. aureus, and C. albicans .

Antimalarial Properties

These compounds have shown promise in antimalarial applications. Research could explore the effectiveness of this specific triazine derivative in combating malaria-causing parasites .

Anti-cancer Research

The anti-cancer potential of 1,3,5-triazine derivatives is another area of interest. Studies could focus on the compound’s ability to inhibit cancer cell growth .

Anti-viral Uses

The anti-viral activities of triazine derivatives make them candidates for research into treatments for viral infections. The specific derivative may be studied for its potential to prevent or treat viral diseases .

Polymer Synthesis

Triazine-based polymers have been synthesized for various applications. The subject compound could be used to create new polymers with unique properties for industrial or medical use .

Chiral Stationary Phases

These derivatives are used as chiral stationary phases in chromatography. The compound could be applied in the determination of enantiomeric excess by NMR spectroscopy or absolute configuration by circular dichroism .

Luminescent Materials

Research into luminescent materials often involves triazine derivatives. This specific compound might be utilized to develop new luminescent materials with potential applications in electronics or photonics .

Optical Switches and Tri-radical Cations

The use of 1,3,5-triazine derivatives in optical switches and the preparation of tri-radical cations is another possible application area. The compound’s properties could be harnessed for creating advanced materials with electronic or magnetic applications .

Future Directions

The future directions for the study of “N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine” could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in proteomics research could be explored .

Mechanism of Action

Mode of Action

It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Pharmacokinetics

It’s known that the compound is soluble in ethanol, ether, and dilute hydrochloric acid, and partially soluble in dimethylformamide . These properties may influence its bioavailability.

properties

IUPAC Name |

2-N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-2-3-9-15-13-17-11(16-12(14)18-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHIHKTIQLWNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)

![(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1324285.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)